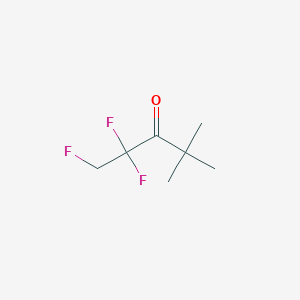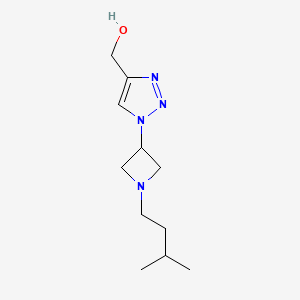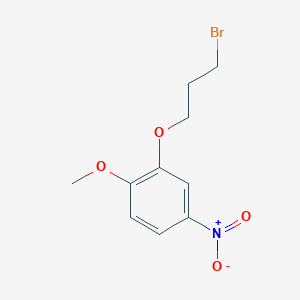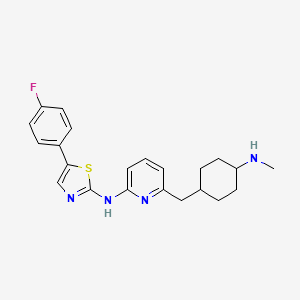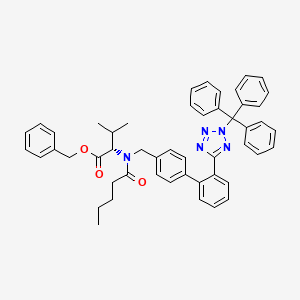
N-nitroso-furosemide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-nitroso-furosemide is a chemical compound that belongs to the class of N-nitrosamines It is derived from furosemide, a well-known loop diuretic used to treat hypertension and edema
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-nitroso-furosemide can be synthesized through the nitrosation of furosemide. The process involves the reaction of furosemide with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction typically requires a cold acidic solution to ensure the formation of the N-nitroso compound. The general reaction can be represented as follows: [ \text{Furosemide} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-nitroso-furosemide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-furosemide.
Reduction: Formation of amino-furosemide.
Substitution: Formation of substituted furosemide derivatives.
Wissenschaftliche Forschungsanwendungen
N-nitroso-furosemide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.
Medicine: Studied for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and metabolism of nitrosamines.
Industry: Used in the development of analytical methods for detecting nitrosamines in pharmaceuticals and environmental samples.
Wirkmechanismus
The mechanism of action of N-nitroso-furosemide involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include:
DNA: Formation of DNA adducts that can lead to mutations.
Proteins: Modification of protein function through nitrosation of thiol groups.
Vergleich Mit ähnlichen Verbindungen
N-nitroso-furosemide can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high mutagenic and carcinogenic potential.
N-nitrosodiethylamine (NDEA): Similar in structure and reactivity to NDMA.
N-nitrosomorpholine (NMOR): Used as a model compound for studying nitrosation reactions.
Uniqueness
This compound is unique due to its derivation from furosemide, which imparts specific chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
2708280-93-5 |
|---|---|
Molekularformel |
C12H10ClN3O6S |
Molekulargewicht |
359.74 g/mol |
IUPAC-Name |
4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21) |
InChI-Schlüssel |
SYQNRIYFBZMJSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


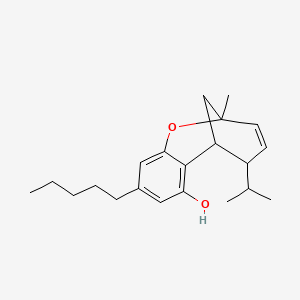
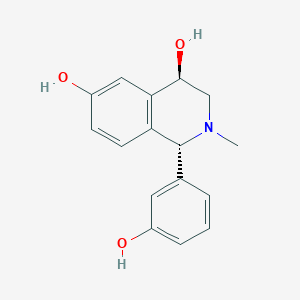
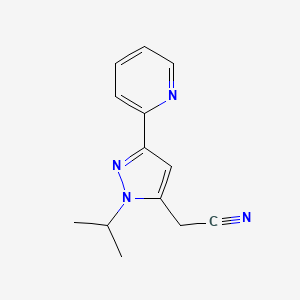
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)
